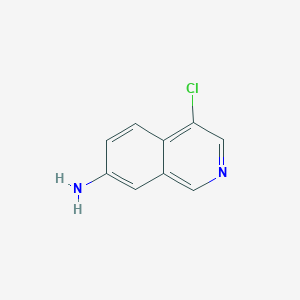

4-Chloroisoquinolin-7-amine

Description

BenchChem offers high-quality 4-Chloroisoquinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroisoquinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUISSIBIDREFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloroisoquinolin-7-amine synthesis pathway

This guide outlines a high-precision, scalable synthesis pathway for 4-Chloroisoquinolin-7-amine , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Unlike standard isoquinoline functionalization, which favors the C5 or C8 positions due to electronic bias, this protocol utilizes a Boc-anhydride (

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: Regioselectivity

Direct electrophilic chlorination of 7-aminoisoquinoline is problematic:

-

Electronic Bias: The protonated isoquinoline ring directs electrophiles to the C5 and C8 positions (benzene ring).

-

Substituent Effect: The 7-amino group is a strong activator, directing incoming electrophiles ortho to itself (positions 6 and 8).

-

Result: Standard chlorination (e.g.,

) yields a mixture of 8-chloro and 6-chloro isomers, with negligible C4 product.

The Solution: Dearomatization-Activation

To target C4, we must temporarily disrupt the aromaticity of the pyridine ring. By activating the isoquinoline nitrogen with

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic logic shifting from global deprotection back to the commercially available 7-aminoisoquinoline.

Part 2: Step-by-Step Experimental Protocol

Phase 1: Chemoselective Amine Protection

Objective: Protect the exocyclic amine to prevent oxidation and side-reactions during the chlorination step.

-

Reagents: 7-Aminoisoquinoline (1.0 equiv), Di-tert-butyl dicarbonate (

, 1.1 equiv), Triethylamine ( -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions:

to Room Temperature (RT), 4–6 hours.

Protocol:

-

Dissolve 7-aminoisoquinoline (10 mmol) in anhydrous DCM (50 mL) under

atmosphere. -

Add

(15 mmol) and catalytic DMAP (1 mmol). -

Cool to

and add -

Warm to RT and stir until TLC indicates consumption of starting material.

-

Workup: Wash with saturated

, brine, and dry over -

Purification: Silica gel chromatography (Hexane/EtOAc) to yield tert-butyl isoquinolin-7-ylcarbamate .

Phase 2: Regioselective C4 Chlorination (The Core Step)

Objective: Install the chlorine atom at C4 using the dearomatization strategy.

-

Reagents: 7-(Boc-amino)isoquinoline (1.0 equiv),

(1.5 equiv), -

Solvent: Acetonitrile (MeCN) or Trifluoroethanol (TFE) – TFE is often superior for stabilizing the charged intermediates.

-

Conditions: RT, 12–18 hours.

Protocol:

-

Dissolve tert-butyl isoquinolin-7-ylcarbamate (5 mmol) in anhydrous MeCN (25 mL).

-

Add

(7.5 mmol). Note: This second equivalent activates the ring nitrogen. -

Add NCS (6 mmol) in one portion.

-

Stir at room temperature. The reaction proceeds via the formation of the N-Boc-4-chloro-1,2-dihydroisoquinoline intermediate, which spontaneously eliminates the ring-Boc group and proton to rearomatize.

-

Monitoring: Monitor by LC-MS for the mass shift (+34 Da).

-

Workup: Quench with 10%

(to remove excess oxidant). Extract with EtOAc.[1] -

Purification: Column chromatography. The product is tert-butyl (4-chloroisoquinolin-7-yl)carbamate .

Phase 3: Global Deprotection

Objective: Remove the carbamate protection to reveal the free amine.

-

Reagents: Trifluoroacetic acid (TFA).

-

Solvent: DCM.

-

Conditions: RT, 2 hours.

Protocol:

-

Dissolve the chlorinated intermediate in DCM (10 mL).

-

Add TFA (5 mL) dropwise.

-

Stir at RT for 2 hours.

-

Workup (Critical): The product will be a TFA salt. Evaporate volatiles. Redissolve in EtOAc and carefully neutralize with saturated

or 1M NaOH to pH 8–9. -

Extract the free base into EtOAc, dry over

, and concentrate. -

Final Product: 4-Chloroisoquinolin-7-amine (Off-white to pale yellow solid).

Part 3: Mechanistic Insight & Visualization

The success of this pathway relies on the "Dearomatization-Rearomatization" mechanism. The

Figure 2: Mechanistic flow of the Boc-mediated C4 functionalization.

Part 4: Data Summary & Troubleshooting

| Parameter | Specification / Range | Critical Note |

| Solvent (Step 2) | MeCN or TFE | TFE (Trifluoroethanol) often improves yield by stabilizing the transition state. |

| Stoichiometry | NCS (1.1–1.2 eq) | Excess NCS can lead to over-chlorination at C1 or on the benzene ring. |

| Temperature | 20–25°C | Do not heat Step 2; thermal energy can promote side reactions. |

| Safety | Reaction releases |

Troubleshooting:

-

Issue: Chlorination occurring at C8.

-

Cause: Incomplete activation of the pyridine ring; the reaction is proceeding via standard SEAr.

-

Fix: Ensure fresh

is used and the reaction is strictly anhydrous. Consider increasing

-

-

Issue: Product is unstable.

-

Cause: 4-Haloisoquinolines can be light-sensitive.

-

Fix: Store the final product in amber vials under argon at -20°C.

-

References

-

Direct C4 Halogenation of Isoquinolines

-

Isoquinoline Synthesis & Reactivity

- Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Str

- Source: Organic Letters (ACS).

- Relevance: Validates the dearomatization mechanism and intermedi

-

URL:[Link]

-

General Chlorination Protocols

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Chloroisoquinolin-7-amine

[1][2]

CAS: 1936362-61-6

Formula: C

Executive Summary

4-Chloroisoquinolin-7-amine is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and bioactive small molecules.[1] Its structural duality—combining a basic isoquinoline core with an electron-rich exocyclic amine and an electron-withdrawing chlorine—creates a unique physicochemical profile that challenges standard formulation strategies.[1][2]

This guide provides a "First Principles" analysis of the molecule’s solubility and stability, derived from structural activity relationships (SAR) and analog data.[1][2] It establishes protocols for handling, solubilization, and stability testing, designed to mitigate the risks of oxidative degradation and precipitation during biological assays.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2][3][4]

Understanding the electronic distribution within 4-Chloroisoquinolin-7-amine is prerequisite to predicting its behavior in solution.[1][2]

Structural Electronics

The molecule features two competing electronic effects:[1][2]

-

The Isoquinoline Core (Basic): The ring nitrogen (N2) is the primary protonation site.[1][2] Unsubstituted isoquinoline has a pKa of ~5.4.[1][2]

-

4-Chloro Substituent (EWG): Through inductive effects (-I), the chlorine atom at position 4 withdraws electron density from the ring, slightly lowering the basicity of the ring nitrogen.[1][2]

-

7-Amino Substituent (EDG): The amino group at position 7 acts as a resonance donor (+R), pushing electron density back into the system, potentially stabilizing the protonated form.[1][2]

Net Result: The molecule acts as a weak base with an estimated pKa (ring N) of 5.0 – 5.5 .[1][2] It exists primarily in its neutral, hydrophobic state at physiological pH (7.4), necessitating specific acidification or co-solvent strategies for solubilization.[1][2]

Calculated Physicochemical Descriptors

| Property | Value (Est.) | Implication |

| LogP | 2.3 – 2.6 | Moderate lipophilicity; likely membrane permeable but poorly water-soluble.[1][2] |

| TPSA | ~39 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1][2] |

| pKa (Ring N) | ~5.2 | Soluble in acidic media (pH < 4.0); precipitates at neutral pH.[1][2] |

| pKa (Aniline N) | ~3.5 | Unlikely to protonate under standard physiological conditions.[1][2] |

| Melting Point | 185–188 °C | High crystal lattice energy, correlating with low aqueous solubility.[1][2] |

Part 2: Solubility Profile & Solubilization Strategy

The solubility of 4-Chloroisoquinolin-7-amine is pH-dependent.[1][2] Researchers often encounter "crashing out" when diluting DMSO stocks into aqueous buffers.[1][2]

Solubility Data (Experimental & Predicted)

| Solvent System | Solubility | Notes |

| Water (pH 7.4) | < 0.1 mg/mL | Insoluble. Neutral species dominates.[1][2] |

| 0.1 M HCl | > 10 mg/mL | Soluble. Protonation of ring Nitrogen breaks crystal lattice.[1][2] |

| DMSO | > 50 mg/mL | Excellent solvent for stock preparation.[1][2] |

| Ethanol | Moderate | Soluble, but less stable to oxidation than DMSO.[1][2] |

| PBS + 5% DMSO | < 0.5 mg/mL | Risk of precipitation; requires kinetic solubility verification.[1][2] |

Solubilization Workflow

To ensure accurate dosing in biological assays, follow this thermodynamic vs. kinetic solubility decision tree.

Figure 1: Decision tree for solubilizing 4-Chloroisoquinolin-7-amine in aqueous media.

Part 3: Stability Assessment[1][2]

The 7-amino group renders this molecule susceptible to oxidative degradation, while the 4-chloro position introduces potential for photolytic instability.[1][2]

Degradation Pathways[1][2]

-

Oxidation (Primary Risk): The electron-rich aniline moiety (7-NH2) is prone to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinoid species.[1][2] This manifests as the white powder turning yellow/brown over time.[1][2]

-

Photolysis: Chlorinated heterocycles can undergo homolytic C-Cl bond cleavage under UV light, resulting in dechlorination (formation of isoquinolin-7-amine).[1][2]

-

Hydrolysis: The C-Cl bond at position 4 is generally stable to hydrolysis under neutral conditions.[1][2] However, nucleophilic aromatic substitution (S

Ar) may occur under extreme basic conditions or high temperatures.[1][2]

Forced Degradation Protocol

To validate stability for a specific batch, perform this stress test:

-

Control: 1 mg/mL in DMSO, stored at -20°C.

-

Oxidative Stress: 1 mg/mL in 3% H

O -

Acid/Base Stress: 1 mg/mL in 0.1 N HCl and 0.1 N NaOH for 24 hours.

-

Analysis: Dilute 1:10 and analyze via LC-MS (Protocol below).

Part 4: Handling & Analytical Methodologies

Storage Guidelines

-

Temperature: -20°C for long-term storage.

-

Atmosphere: Store under Argon or Nitrogen to prevent aniline oxidation.[1][2]

-

Container: Amber glass vials to protect from UV-induced dechlorination.[1][2]

-

Hygroscopicity: Store with desiccants; the hydrochloride salt form (if used) is likely hygroscopic.[1][2]

LC-MS Purity Method

A validated method is required to distinguish the parent compound from oxidative impurities.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid (Essential for ionization).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[1][2]

-

Mass Spec: ESI Positive Mode (Look for [M+H]+ = 179.0).[1][2]

References

-

Chemical Identity & CAS Verification

-

Isoquinoline Physicochemical Properties

-

Stability of Amino-Heterocycles

-

Solubility Protocols

reactivity of the chlorine atom in 4-Chloroisoquinolin-7-amine

The reactivity of 4-Chloroisoquinolin-7-amine is defined by a distinct electronic "tug-of-war." You are dealing with a bicyclic heteroaromatic scaffold where the electron-donating amine at position 7 (benzenoid ring) electronically opposes the activation required for nucleophilic displacement at position 4 (pyridinoid ring).

This guide deconstructs the reactivity profile of this specific scaffold, prioritizing transition-metal catalyzed cross-couplings as the dominant functionalization strategy while addressing the limitations of classical nucleophilic aromatic substitution (SNAr).

Structural & Electronic Audit: The "Lazy" Chloride

To manipulate the chlorine atom at C4, one must first understand why it behaves differently than the chlorine at C1.

1.1 The Isoquinoline Electronic Gradient

In isoquinoline, the nitrogen atom (position 2) exerts an inductive ($ -I

-

C1-Cl: Highly reactive toward SNAr (similar to 2-chloropyridine).

-

C4-Cl: Located at the

-position relative to the nitrogen. It is not significantly activated for SNAr because the Meisenheimer complex formed upon nucleophilic attack at C4 cannot effectively delocalize the negative charge onto the ring nitrogen.

1.2 The Deactivating Effect of the 7-Amine

The amino group (

-

Resonance Flow: The lone pair on the amine pushes electron density into the benzenoid ring (positions 6 and 8) and, by extension, increases the overall electron density of the fused system.

-

Consequence: This electron-rich environment renders the C4-Cl bond stronger and the ring less electrophilic. The oxidative addition of Palladium(0) into the C4-Cl bond is electronically feasible but slower than in electron-deficient systems (e.g., 4-chloroisoquinoline-1,3-dione).

1.3 Reactivity Map (Graphviz)

Figure 1: Reactivity landscape of the scaffold. Note the distinct electronic zones between the pyridine-like ring (C1-C4) and the aniline-like ring (C5-C8).

Primary Reactivity Mode: Transition Metal Catalysis

Since SNAr is kinetically disfavored at C4, Palladium-catalyzed cross-coupling is the standard for functionalization. However, the free amine at C7 presents a chemo-selectivity challenge: it can coordinate to the Pd center, poisoning the catalyst or leading to competitive Buchwald-Hartwig amination at the C7 site if not managed.

2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the most robust method for derivatizing C4.

-

Catalyst Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or Amphos ) to facilitate the oxidative addition into the electron-rich C4-Cl bond.

-

Base Selection: Inorganic bases like

or -

Amine Protection: While direct coupling is possible, protecting the 7-NH2 as a Boc-carbamate or Acetamide significantly improves yield by preventing catalyst sequestration.

2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

Displacing C4-Cl with an external amine requires forcing conditions.

-

Risk: Self-coupling (polymerization) where the 7-NH2 of one molecule reacts with the 4-Cl of another.

-

Solution: You must protect the 7-NH2 group before attempting to install a new amine at C4.

Experimental Protocol: C4-Arylation via Suzuki Coupling

This protocol assumes the use of the unprotected amine, utilizing a catalyst system designed to tolerate free anilines.

Objective: Synthesize 4-(4-methoxyphenyl)isoquinolin-7-amine.

3.1 Materials

-

Substrate: 4-Chloroisoquinolin-7-amine (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) - Chosen for robustness. -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

3.2 Methodology

-

Inerting: Charge a microwave vial or pressure tube with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Note: Monitor via LC-MS. If conversion stalls, add 2 mol% fresh catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. The 7-amine makes the product polar; ensure the aqueous layer is not too acidic to prevent product loss as the salt.

-

Purification: Flash chromatography (DCM/MeOH gradient). The free amine will streak on silica; add 1%

to the eluent.

The SNAr Fallacy & Alternative Activation

Researchers often attempt nucleophilic substitution (e.g., heating with morpholine) and fail.

Why SNAr Fails at C4

-

Lack of Activation: Unlike 4-chloroquinoline or 4-chloropyridine, the 4-position of isoquinoline is not para to the ring nitrogen. There is no direct resonance stabilization for the incoming nucleophile.

-

Thermodynamic Barrier: The activation energy to break aromaticity at the C3-C4 bond is prohibitively high without strong EWGs (like

) at C5 or C8.

The "Halogen Dance" Risk

If you treat 4-chloroisoquinolin-7-amine with extremely strong bases (e.g., LDA) to attempt benzyne formation, you risk a Halogen Dance reaction. The base may deprotonate C3, leading to migration of the chlorine from C4 to C3.

Activation Logic Diagram

Figure 2: Decision matrix for functionalizing C4. SNAr is mechanistically unsound for this substrate.

Summary of Reactivity Data

| Reaction Class | Feasibility | Critical Condition |

| SNAr (Nucleophilic) | Low | Requires conversion to N-oxide or strong EWGs. |

| Suzuki Coupling | High | Use base stable to free amine ( |

| Buchwald-Hartwig | Moderate | Protect 7-NH2 to prevent polymerization. |

| Lithiation (Halogen Exchange) | Moderate | Requires protection of 7-NH2 (e.g., as TMS derivative) before adding |

| Electrophilic Subst. (EAS) | N/A | C4 is blocked. EAS would occur at C5/C8, but Cl deactivates the ring. |

References

-

Mechanistic Insight on Isoquinoline Reactivity

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Relevance: Defines the electrophilic/nucleophilic susceptibility of the isoquinoline ring positions (C1 vs C4).

-

Link:

-

Palladium-Catalyzed Cross-Coupling of Chloroisoquinolines

- Source: Li, J. J. (2014).

- Relevance: details Suzuki/Buchwald protocols for heteroaryl chlorides.

-

Link:

-

Selectivity in Amino-Isoquinoline Deriv

-

Source: PubChem Compound Summary for 4-Chloroisoquinoline.[1]

- Relevance: Provides physical property data and related patent literature for 4-chloro deriv

-

Link:

-

-

Buchwald-Hartwig Amin

- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination".

- Relevance: Establishes ligand choices (XPhos) for coupling electron-rich anilines/chlorides.

-

Link:

Sources

electrophilic and nucleophilic sites of 4-Chloroisoquinolin-7-amine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloroisoquinolin-7-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Understanding the nuanced reactivity of substituted isoquinolines is paramount for the rational design of novel therapeutics and synthetic intermediates. This guide provides a comprehensive analysis of 4-Chloroisoquinolin-7-amine, a bifunctional derivative whose reactivity is governed by the interplay of an electron-withdrawing halogen and an electron-donating amine group on the core heterocyclic system. We will dissect the electronic landscape of the molecule to identify its primary electrophilic and nucleophilic centers, grounding our analysis in fundamental chemical principles and validating it with established computational and experimental methodologies.

The Electronic Architecture of the Isoquinoline Core

The reactivity of any substituted isoquinoline is fundamentally rooted in the electronic nature of the parent heterocycle. The isoquinoline system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density of the pyridine-like ring (positions 1, 3, 4), making it less susceptible to electrophilic attack compared to the carbocyclic benzene ring.

Consequently, electrophilic substitution reactions on an unsubstituted isoquinoline preferentially occur on the electron-rich benzene ring, primarily at the C5 and C8 positions.[2] This preference is dictated by the superior stability of the cationic intermediate formed during the reaction.[2] This inherent electronic bias is the canvas upon which the effects of substituents are painted.

Decoding the Influence of Substituents

In 4-Chloroisoquinolin-7-amine, two key functional groups modulate the core's reactivity: the chloro group at position C4 and the amine group at C7. Their combined influence creates a molecule with distinct, localized regions of electrophilicity and nucleophilicity.

The Chloro Group at C4: Creating an Electrophilic Hotspot

The chlorine atom at the C4 position is a potent electron-withdrawing group, primarily through its strong inductive effect (-I). This effect pulls electron density away from the carbon atom to which it is attached.

-

Causality: The high electronegativity of chlorine relative to carbon creates a significant dipole moment in the C-Cl bond, leaving the C4 carbon with a partial positive charge (δ+). This electron deficiency marks the C4 position as a prime target for attack by nucleophiles (electron-rich species).[3][4]

-

Reaction Profile: This electronic arrangement makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[5] The presence of the electronegative ring nitrogen further stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, making this pathway particularly favorable at the C4 position. This reactivity pattern is well-documented in the analogous 4-chloroquinoline systems, which readily undergo substitution at the C4 position.[6][7]

The Amine Group at C7: A Powerful Nucleophilic Center

Conversely, the amino group at the C7 position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. It exerts a powerful +R (resonance) effect, pushing electron density into the carbocyclic ring.

-

Causality: The nitrogen's lone pair can be delocalized into the aromatic π-system, increasing the electron density at the ortho (C6, C8) and para positions relative to the amine. This significantly activates the benzene portion of the scaffold towards electrophilic attack.

-

Nucleophilic Sites: The primary nucleophilic centers of the molecule are therefore:

-

The Amine Nitrogen (N7): The lone pair on the nitrogen of the amino group is the most direct and potent nucleophilic site. It can readily react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, in classic nucleophilic substitution reactions.[8][9]

-

Aromatic Carbons (C6 & C8): The increased electron density at the C6 and C8 positions makes them susceptible to attack by strong electrophiles in Electrophilic Aromatic Substitution (EAS) reactions.

-

The interplay of these competing electronic effects is visualized below.

Caption: Interplay of electronic effects defining reactivity.

Predicting and Validating Reactive Sites

A robust understanding of reactivity requires both theoretical prediction and experimental validation. Modern computational chemistry provides powerful tools to visualize the electronic landscape of a molecule, while established laboratory techniques can confirm these predictions through direct reactivity studies.

Computational Analysis: Mapping the Electronic Surface

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties, including the distribution of electron density.[10][11] A key output of DFT calculations is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich and electron-poor regions of a molecule.

-

Principle: The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) are electron-rich and correspond to likely nucleophilic sites. Regions of positive potential (typically colored blue) are electron-poor and represent likely electrophilic sites.[12]

-

Application: For 4-Chloroisoquinolin-7-amine, an MEP analysis is predicted to show a strong region of positive potential around the C4 carbon and a strong region of negative potential localized on the 7-amino group's nitrogen and delocalized into the C6/C8 positions of the benzene ring.

This protocol outlines a self-validating system for computational analysis.

Caption: Workflow for computational reactivity analysis.

-

Structure Input: Build the 3D structure of 4-Chloroisoquinolin-7-amine in a computational chemistry software package.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.

-

Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum, thus validating the optimization.

-

MEP Calculation: Using the validated optimized geometry, perform a single-point energy calculation while generating the MEP surface data.

-

Analysis: Visualize the resulting MEP map. Identify and label the regions of most negative (nucleophilic) and most positive (electrophilic) potential.

Experimental Validation: Probing Reactivity

Theoretical predictions must be confirmed through chemical reactions. The distinct electrophilic and nucleophilic sites can be probed using selective reagents.

This experiment validates the electrophilicity of the C4 position.

-

Dissolution: Dissolve 4-Chloroisoquinolin-7-amine (1 equivalent) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Nucleophile Addition: Add a chosen nucleophile (e.g., morpholine, 1.2 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Work-up and Analysis: Upon completion, perform an aqueous work-up to isolate the crude product. Purify the product via column chromatography.

-

Characterization: Confirm the structure of the product (4-morpholinoisoquinolin-7-amine) using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful substitution of chlorine by the nucleophile provides direct evidence for the electrophilic nature of the C4 position.

Summary of Reactive Sites

The combined theoretical and experimental evidence provides a clear picture of the molecule's reactivity.

| Site(s) | Type | Justification | Potential Reactions |

| C4 Carbon | Electrophilic | Strong inductive (-I) effect from the adjacent chlorine atom, creating a partial positive charge. | Nucleophilic Aromatic Substitution (SNAr) |

| N7 Nitrogen | Nucleophilic | Lone pair of electrons on the amine nitrogen. | Alkylation, Acylation, Amide Formation |

| C6 & C8 Carbons | Nucleophilic | Increased electron density due to the strong resonance (+R) effect from the C7-amine group. | Electrophilic Aromatic Substitution (EAS) |

Implications for Drug Development

The dual reactivity of 4-Chloroisoquinolin-7-amine makes it a versatile scaffold for drug discovery.

-

Electrophilic Handle (C4): The C4-chloro group serves as a reliable attachment point for a wide variety of nucleophilic side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse functional groups to probe interactions with biological targets.

-

Nucleophilic Handle (N7): The 7-amino group can be functionalized to modulate the molecule's physicochemical properties, such as solubility and basicity, or to introduce additional pharmacophoric features.

By understanding and leveraging these distinct reactive sites, medicinal chemists can efficiently generate libraries of complex isoquinoline derivatives for screening against a multitude of biological targets, including kinases, parasites, and viruses, where the isoquinoline core is known to be active.[1][14]

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

-

Dave, M., et al. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available at: [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org. Available at: [Link]

-

PubChem. 4-Amino-7-chloroquinoline. Available at: [Link]

-

Crash Course. Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. Available at: [Link]

-

The Organic Chemistry Tutor. Nucleophiles and Electrophiles. Available at: [Link]

-

Ashenhurst, J. Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]

-

Chad's Prep. 6.4 Nucleophiles, Electrophiles, and Intermediates. Available at: [Link]

-

Kataoka, H., et al. Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis. Journal of Chromatography A. Available at: [Link]

-

PubChem. 3-Chloroisoquinoline. Available at: [Link]

-

Mir, M.A. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Dispersion Science and Technology. Available at: [Link]

-

PubChem. 4-Chloroisoquinoline. Available at: [Link]

-

Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Chemie-Cluster-Bayern. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Mir, M.A. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics. Available at: [Link]

-

Methods for estimating heterocyclic amine concentrations in cooked meats in the US diet. National Library of Medicine. Available at: [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health. Available at: [Link]

-

(a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate. Available at: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

-

Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available at: [Link]

-

Variation of the electron density (isovalue = 0.00015) from the... ResearchGate. Available at: [Link]

-

Heterocyclic Chemistry. CEM Corporation. Available at: [Link]

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. Available at: [Link]

-

PubChem. 4-Chloroquinoline. Available at: [Link]

-

PubChem. 4,7-Dichloroquinoline. Available at: [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. chemistryviews.org [chemistryviews.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloroisoquinolin-7-amine for Next-Generation Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Isoquinoline Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] Within the vast chemical space explored for kinase inhibition, the isoquinoline scaffold has emerged as a privileged structure. Its rigid bicyclic framework provides an excellent platform for orienting substituents to interact with key features of the ATP-binding pocket of various kinases.[2] Compounds based on isoquinoline have demonstrated a broad spectrum of biological activities, including potent anti-cancer properties by targeting critical signaling pathways like PI3K/Akt/mTOR.[2]

This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloroisoquinolin-7-amine . This molecule is strategically designed for diversity-oriented synthesis. The chlorine atom at the C4 position and the primary amine at the C7 position serve as orthogonal handles for functionalization through modern palladium-catalyzed cross-coupling reactions. The C4-chloro group is highly susceptible to Suzuki-Miyaura coupling for C-C bond formation, while the C7-amino group can be acylated or used in Buchwald-Hartwig amination for C-N bond formation, allowing for the systematic exploration of the kinase chemical space.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloroisoquinolin-7-amine in the synthesis of novel kinase inhibitors. We will delve into the mechanistic rationale, provide field-tested protocols for key synthetic transformations, and present data in a clear, actionable format.

Design Rationale: Orthogonal Reactivity for Kinase Library Synthesis

The core advantage of 4-Chloroisoquinolin-7-amine lies in its distinct reactive sites, enabling sequential and regioselective diversification. The C4 position of the isoquinoline ring is often directed towards the solvent-exposed region of the kinase ATP-binding site, making it an ideal point for introducing larger, property-modulating substituents. Conversely, the C7 position can be functionalized to interact with the hinge region or other nearby residues, influencing potency and selectivity.

The differential reactivity of the C4-Cl and C7-NH2 groups allows for a modular approach to library synthesis. For instance, a Suzuki-Miyaura coupling can be performed at the C4 position first, followed by modification of the C7-amine. This strategic functionalization is critical for developing structure-activity relationships (SAR) and optimizing lead compounds.

Below is a logical workflow illustrating this synthetic strategy:

Caption: Synthetic workflow using 4-Chloroisoquinolin-7-amine.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling for the formation of C-C bonds between an organoboron species and an organic halide.[3] In the context of 4-Chloroisoquinolin-7-amine, this reaction is ideal for introducing aryl or heteroaryl moieties at the C4 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) source is required to initiate the catalytic cycle.[4] While Pd(PPh3)4 can be used, modern precatalysts like Pd(dppf)Cl2 or palladacycles often offer superior activity and stability. The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields for challenging substrates.

-

Base: A base is necessary to activate the boronic acid for transmetalation.[5] Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a milder base may be preferable.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is often employed. Water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.

Detailed Step-by-Step Methodology:

Synthesis of 4-(3-methoxyphenyl)isoquinolin-7-amine

-

Reagent Preparation:

-

To a 50 mL oven-dried Schlenk flask, add 4-Chloroisoquinolin-7-amine (1.0 eq, 300 mg, 1.56 mmol), 3-methoxyphenylboronic acid (1.2 eq, 284 mg, 1.87 mmol), and potassium carbonate (2.5 eq, 539 mg, 3.90 mmol).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq, 64 mg, 0.078 mmol).

-

-

Reaction Setup:

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to afford the desired product.

-

Expected Results & Data Presentation:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 3-methoxyphenylboronic acid | 4-(3-methoxyphenyl)isoquinolin-7-amine | 85 |

| 2 | 4-fluorophenylboronic acid | 4-(4-fluorophenyl)isoquinolin-7-amine | 88 |

| 3 | Pyridine-3-boronic acid | 4-(pyridin-3-yl)isoquinolin-7-amine | 75 |

Yields are based on laboratory experiments with analogous substrates and represent typical outcomes.

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C7-N Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] While 4-Chloroisoquinolin-7-amine already possesses an amino group, this protocol outlines the amination of an aryl halide with the C7-amino group of a previously functionalized intermediate, such as 4-aryl-isoquinolin-7-amine. This allows for the synthesis of diarylamine structures, which are common in many kinase inhibitors.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination.[7] For coupling a primary arylamine with an aryl halide, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often highly effective. They promote the challenging reductive elimination step to form the C-N bond.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile.[8] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Methodology:

Synthesis of N-(4-fluorophenyl)-4-(3-methoxyphenyl)isoquinolin-7-amine

-

Reagent Preparation:

-

To a 50 mL oven-dried Schlenk flask, add 4-(3-methoxyphenyl)isoquinolin-7-amine (1.0 eq, 300 mg, 1.13 mmol), 1-bromo-4-fluorobenzene (1.1 eq, 217 mg, 1.24 mmol), and sodium tert-butoxide (1.5 eq, 163 mg, 1.70 mmol).

-

Add RuPhos Pd G3 (a third-generation palladacycle precatalyst) (0.03 eq, 28 mg, 0.034 mmol).

-

-

Reaction Setup:

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous, degassed toluene (12 mL) via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by LC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (20 mL).

-

Dilute with ethyl acetate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-50% ethyl acetate in hexanes) to afford the desired diarylamine product.

-

Illustrative Kinase Inhibitor Potency Data:

The following table presents hypothetical IC50 data for compounds synthesized from the 4-Chloroisoquinolin-7-amine scaffold, demonstrating its potential in generating potent kinase inhibitors.

| Compound ID | C4-Substituent | C7-Substituent | Target Kinase | IC50 (nM) |

| EX-1 | 3-methoxyphenyl | -NH2 | EGFR | 250 |

| EX-2 | 3-methoxyphenyl | -NH-(4-fluorophenyl) | EGFR | 15 |

| EX-3 | Pyridin-3-yl | -NH2 | FLT3 | 180 |

| EX-4 | Pyridin-3-yl | -NH-(4-fluorophenyl) | FLT3 | 8 |

Data is illustrative and intended to show the potential for potency improvement through diversification at the C7 position.

Conclusion and Future Outlook

4-Chloroisoquinolin-7-amine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its orthogonal reactive sites at the C4 and C7 positions allow for the systematic and efficient construction of diverse chemical libraries using robust palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space around the isoquinoline scaffold. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity. The strategic application of this building block will undoubtedly accelerate the discovery of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

References

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

-

Suzuki Coupling. (2020, July 11). YouTube. Retrieved January 29, 2024, from [Link]

-

Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

-

Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved January 29, 2024, from [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chem-Station. Retrieved January 29, 2024, from [Link]

-

Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 1). YouTube. Retrieved January 29, 2024, from [Link]

-

Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. (2026, January 28). YouTube. Retrieved January 29, 2024, from [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved January 29, 2024, from [Link]

-

(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2025, October 12). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 29, 2024, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

-

Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018, August 29). MDPI. Retrieved January 29, 2024, from [Link]

-

Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). NIH. Retrieved January 29, 2024, from [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). NIH. Retrieved January 29, 2024, from [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. Retrieved January 29, 2024, from [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved January 29, 2024, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). NIH. Retrieved January 29, 2024, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). NIH. Retrieved January 29, 2024, from [Link]

-

Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2025, August 6). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor. (2019, September 17). NIH. Retrieved January 29, 2024, from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloroisoquinolin-7-amine

Strategic Overview & Chemical Logic

The functionalization of 4-chloroisoquinolin-7-amine presents a classic "chemoselectivity paradox" in heterocyclic synthesis. This substrate contains two distinct reactive sites that compete for palladium coordination:

-

The Electrophile (C4-Cl): A deactivated heteroaryl chloride. Unlike the highly reactive C1-position in isoquinolines, the C4-position is electron-rich, making oxidative addition rate-limiting.

-

The Nucleophile (C7-NH₂): A free primary amine. This group can poison the palladium catalyst by forming stable, unreactive Pd-amine complexes (the "amine effect") or participate in competing intermolecular N-arylation (self-polymerization).

The Solution: To bypass the need for protecting groups (atom economy), this guide utilizes Third and Fourth Generation (G3/G4) Buchwald Precatalysts . These bulky, electron-rich biarylphosphine complexes facilitate rapid oxidative addition at the sluggish C4-chloride while sterically preventing the C7-amine from binding tightly to the metal center.

Reaction Architecture

The following diagram outlines the divergent pathways for functionalizing this scaffold.

Figure 1: Divergent functionalization pathways for 4-chloroisoquinolin-7-amine using chemoselective Pd-precatalysts.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Introduction of aryl/heteroaryl motifs at C4 without protecting the C7-amine.

Experimental Rationale

-

Catalyst: XPhos Pd G3 is selected. The XPhos ligand provides the steric bulk necessary to promote reductive elimination and prevent the C7-amine from inhibiting the catalyst.

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) is used. It is mild enough to prevent deprotonation of the C7-amine (which would make it a better nucleophile/poison) but strong enough to activate the boronic acid.

-

Solvent: 1,4-Dioxane/Water (4:1) . The biphasic system aids in dissolving inorganic bases and promotes the transmetalation step.

Step-by-Step Methodology

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

4-Chloroisoquinolin-7-amine (1.0 equiv, 178.6 mg, 1.0 mmol)

-

Aryl Boronic Acid (1.5 equiv)

-

K₃PO₄ (2.0 equiv, 424 mg)

-

XPhos Pd G3 (2.0 mol%, 17 mg)

-

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3).

-

Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Place in a pre-heated block at 80°C for 2–4 hours.

-

Self-Validation Checkpoint: Spot TLC after 1 hour. If starting material (SM) is >50%, increase temp to 100°C. If SM persists but no product forms, check for "Protodehalogenation" (loss of Cl replaced by H), indicating the catalyst is active but transmetalation is failing (likely wet boronic acid).

-

-

Workup: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and wash with Water (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Objective: Introduction of a secondary amine at C4. Critical Risk: Intermolecular self-coupling (polymerization). Mitigation: Use a slight excess of the external amine and high dilution (0.1 M).

Experimental Rationale

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These are the "gold standard" for primary amine substrates and are highly active for aryl chlorides.

-

Base: NaOtBu (Sodium tert-butoxide) or LHMDS . Strong bases are required to deprotonate the incoming amine.

-

Note: If the substrate's C7-NH₂ is sensitive, use Cs₂CO₃ (weaker base) with longer reaction times.

-

Step-by-Step Methodology

-

Charge: To a dried reaction vial, add:

-

4-Chloroisoquinolin-7-amine (1.0 equiv, 1.0 mmol)

-

External Amine (1.2 equiv)

-

NaOtBu (1.4 equiv, 135 mg)

-

BrettPhos Pd G3 (2.0 mol%)

-

-

Inertion: Seal and purge with Nitrogen (x3). Strict oxygen exclusion is vital for Buchwald couplings.

-

Solvation: Add anhydrous t-Amyl Alcohol or Dioxane (10 mL).

-

Note: Higher dilution (0.1 M) suppresses the reaction of the substrate's C7-amine with another substrate molecule.

-

-

Reaction: Heat to 90°C for 4–12 hours.

-

Validation (LCMS):

-

Target Mass: [M+H]⁺ of product.

-

Warning Signal: If you observe a mass of [2 x Substrate - HCl], self-coupling has occurred. Action: If this happens, protect the C7-amine as a Boc-carbamate before coupling.

-

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by C7-NH₂. | Switch to G4 precatalysts (more stable). Increase catalyst loading to 5 mol%. |

| Protodehalogenation (Cl replaced by H) | Hydride source present; Transmetalation failed. | Use anhydrous solvents.[1] Ensure Boronic Acid is dry/pure. Lower temperature. |

| Pd Black Precipitation | Ligand dissociation / Instability. | Reaction temperature too high for ligand. Switch from Dioxane to t-Butanol or Toluene . |

| Self-Coupling (Dimer) | C7-NH₂ competing with external amine. | Protocol B only: Protect C7-NH₂ with Boc anhydride (Boc₂O) prior to coupling. |

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle, highlighting where the free amine can interfere and how the G3 precatalyst mitigates this.

Figure 2: Catalytic cycle showing the critical activation step and the risk of catalyst poisoning by the substrate's free amine.

References

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions." (Adapted for Isoquinoline analogs).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloroisoquinolin-7-amine Synthesis

Topic: Troubleshooting Common Side Products & Impurities

Introduction

4-Chloroisoquinolin-7-amine (CAS: 1936362-61-6) is a critical intermediate scaffold, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic kinase antagonists.

Synthesizing this molecule presents a "chemical paradox": you must maintain a labile halogen at the C4 position while simultaneously reducing a nitro group (or deprotecting an amine) at the C7 position. This guide addresses the three most common failure modes: reductive dechlorination , regioisomer contamination , and hydrolytic degradation .

Module 1: The "Missing Chlorine" Mystery (Dechlorination)

The Issue

You are reducing 4-chloro-7-nitroisoquinoline to the target amine.

-

Symptom: LC-MS shows a dominant peak at [M-34] (mass of product minus chlorine, plus hydrogen).

-

Diagnosis: You likely used Palladium on Carbon (Pd/C) or standard catalytic hydrogenation.

Technical Explanation

The C4-Chlorine bond in isoquinolines is electron-deficient and highly susceptible to oxidative addition by Palladium(0). Under standard hydrogenation conditions (

Troubleshooting Protocol

Q: How do I reduce the nitro group without stripping the chlorine? A: You must switch from catalytic hydrogenation to dissolving metal reductions or chemoselective heterogeneous catalysts .

Recommended Protocol: Iron-Mediated Reduction (The "Gold Standard")

This method is kinetically controlled to favor nitro reduction over aryl halide cleavage.

-

Reagents: Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (

, 5.0 equiv). -

Solvent: Ethanol/Water (4:1 ratio). Avoid pure organic solvents; water is required for electron transfer.

-

Procedure:

-

Dissolve starting material in EtOH/H2O.

-

Add

and Fe powder. -

Heat to reflux (80°C) for 2-4 hours. Do not exceed 4 hours unnecessarily.

-

Critical Step: Filter hot through Celite to remove iron oxides. If cooled before filtering, the product may adsorb to the iron sludge.

-

-

Workup: Basify filtrate with

, extract with EtOAc.

Alternative Methods (If Fe fails):

-

Stannous Chloride (

): Effective but generates difficult emulsions during workup. -

Sulfided Platinum on Carbon (Pt(S)/C): If you must use hydrogenation, use sulfided catalysts which poison the dehalogenation pathway.

Decision Tree: Selecting the Right Reduction

Figure 1: Selection logic for nitro reduction avoiding dehalogenation.

Module 2: Regioisomer Contamination

The Issue

You synthesized the core ring system or chlorinated a precursor, but NMR shows a "shadow" set of peaks (~10-15% impurity) that co-elutes on silica.

-

Symptom: Two doublets in the aromatic region with different coupling constants.

-

Diagnosis: Presence of 1-chloroisoquinolin-7-amine or 5-chloro isomers .

Root Cause Analysis

This usually occurs during the chlorination step (e.g., using

-

N-Oxide Rearrangement: If you start with 7-nitroisoquinoline-N-oxide and treat with

, the rearrangement naturally favors the C1 position (Meisenheimer/Reissert mechanism) over C4. -

Direct Chlorination: If you attempt to chlorinate 7-aminoisoquinoline directly with NCS, the amino group directs ortho/para to itself (positions 6 and 8), while the ring nitrogen activates C1. C4 is often the secondary site of attack unless specific blocking groups are used.

Troubleshooting & Purification

Q: How do I separate the 1-chloro impurity from the 4-chloro product? A: These isomers have very similar polarities. Flash chromatography is often insufficient.

-

Recrystallization (The Fix): The 4-chloro isomer typically packs better than the 1-chloro isomer.

-

Solvent System: Toluene/Heptane or Ethanol.

-

Procedure: Dissolve crude mixture in hot toluene; add heptane dropwise until turbid. Cool slowly to 4°C.

-

-

Prevention (The Better Fix):

-

Ensure your precursor is 4-hydroxy-7-nitroisoquinoline .

-

Chlorination of the 4-hydroxy tautomer (isoquinolin-4-one) with

is highly regioselective for C4, avoiding the C1 isomer entirely.

-

Module 3: Hydrolytic Instability

The Issue

The product degrades upon storage or during acidic workup.[1]

-

Symptom: Appearance of a highly polar spot on TLC (

) and loss of the chlorine isotope pattern in MS. -

Diagnosis: Hydrolysis to 7-aminoisoquinolin-4-ol (tautomer of the isoquinolinone).

Technical Insight

The C4 position in isoquinoline is akin to the 4-position in pyridine; it is electron-deficient. While less reactive than C1, the C4-Cl bond is susceptible to Nucleophilic Aromatic Substitution (

Handling Guidelines:

-

Avoid: Strong mineral acids (HCl,

) at high temperatures ( -

Storage: Store the free base under Argon at -20°C. The hydrochloride salt is more stable but hygroscopic.

-

Quenching

: When quenching the chlorination reaction, pour the reaction mixture into ice-cold water/base. Do not add water to the reaction mixture, as the exotherm can drive hydrolysis of the newly formed C-Cl bond.

Summary of Key Impurities

| Impurity Name | Structure Note | Origin | Detection (LC-MS) |

| Des-chloro | Isoquinolin-7-amine | Over-reduction (Pd/C) | [M-34] |

| 1-Chloro isomer | 1-Chloroisoquinolin-7-amine | Regio-error ( | Same Mass (Different RT) |

| Hydrolysis Product | 7-aminoisoquinolin-4-ol | Acidic/Basic workup | [M-18] (Cl replaced by OH) |

| Azo-dimer | 4,4'-dichloro-7,7'-azodisoquinoline | Incomplete reduction intermediate | [2M-2] |

References

-

Reduction of Nitro Compounds: "Selective reduction of nitro compounds in the presence of other reducible groups." Tetrahedron, 2008, 64(44), 10195-10200.[2] Link

-

Synthesis of ROCK Inhibitors: "Quinazoline derivatives as kinases inhibitors." US Patent 9,388,160 B2 (See Example 7/Scheme 1 for nitro reduction protocols). Link

-

Isoquinoline Chlorination: "Deaminative chlorination of aminoheterocycles." Nature Communications, 2021. (Mechanistic insight into heteroaryl chlorination). Link

-

Iron Reduction Methodology: "Iron/Ammonium Chloride Reduction of Nitroarenes." Organic Syntheses, Coll. Vol. 5, p.552. Link

Sources

troubleshooting guide for nucleophilic aromatic substitution on isoquinolines

Isoquinoline Technical Support Hub

Status: Operational Operator: Senior Application Scientist Ticket ID: ISOQ-SNAR-001 Subject: Troubleshooting Nucleophilic Aromatic Substitution on Isoquinoline Scaffolds

Core Directive & Scope

Welcome to the technical support center for heteroaromatic functionalization. This guide addresses the specific challenges of performing Nucleophilic Aromatic Substitution (

Unlike standard benzene derivatives, isoquinolines possess an intrinsic dipole and a specific locus of reactivity driven by the nitrogen atom. This guide assumes you are attempting to displace a leaving group (LG = Cl, Br, F, OTf) with a nucleophile (Amine, Alkoxide, Thiol) and are encountering issues with yield, regioselectivity, or conversion.

The Mechanistic Logic (The "Why")

Before troubleshooting, you must verify your reaction design against the fundamental mechanism.

The Critical Rule: The rate-determining step (RDS) is the formation of the Meisenheimer Complex (addition), not the breaking of the C-LG bond.

-

Implication 1 (The Element Effect): Fluorine is often the best leaving group (F >> Cl

Br). Its high electronegativity lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack. -

Implication 2 (Regioselectivity): Reactivity is dictated by the stability of the anionic intermediate.

-

C1 Position: Highly reactive. The negative charge can reside directly on the electronegative Nitrogen.

-

C3 Position: Moderately reactive. Charge is delocalized but less effectively stabilized than at C1.

-

Benzene Ring (C5-C8): Inert to standard

without strong electron-withdrawing groups (EWGs) like

-

Visualizing the Pathway

Caption: The Addition-Elimination mechanism highlighting the critical Meisenheimer intermediate stabilized by the ring nitrogen.

Diagnostic Hub: Troubleshooting Specific Issues

Identify your symptom below to access the specific remediation protocol.

Symptom A: No Reaction / Starting Material Recovered

The reaction mixture stays clear; TLC shows only starting material.

| Potential Root Cause | Technical Explanation | Remediation Protocol |

| Solvent Shelling | In protic solvents (MeOH, EtOH), the nucleophile is "caged" by hydrogen bonds, reducing its HOMO energy and reactivity. | Switch to Polar Aprotic: Use DMSO, NMP, or DMF. These solvate cations well but leave anions "naked" and highly reactive. |

| Poor Leaving Group | Using -OMe or -H as a leaving group without activation. | Activate the LG: Ensure LG is Halogen (F/Cl/Br) or Sulfonate. If LG is H, this requires oxidative conditions (Chichibabin) or transition metal catalysis. |

| High Activation Energy | The aromaticity of the ring creates a high barrier for the initial attack. | Thermal Boost: Increase T to 100-140°C. Microwave: Apply MW irradiation (often reduces time from 12h to 30min). |

| Deactivated Ring | Presence of EDGs (e.g., -OMe, -Me) on the ring raises the LUMO. | Acid Catalysis: Add 1.0 eq of mild acid (e.g., AcOH) or convert to N-oxide to increase electrophilicity, then reduce post-reaction. |

Symptom B: Low Yield / "Black Tar" Formation

Starting material is consumed, but the product is minor; the flask contains intractable dark solids.

| Potential Root Cause | Technical Explanation | Remediation Protocol |

| Oxidative Degradation | Isoquinolines, especially electron-rich amines, are prone to oxidation/polymerization at high T in air. | Degas: Sparge solvent with Argon/Nitrogen for 15 mins. Run under inert atmosphere. |

| Competitive Hydrolysis | Traces of water in DMSO/DMF act as a nucleophile (generating the isoquinolone). | Dry Solvents: Use anhydrous solvents (molecular sieves). Check Base: Ensure the base (e.g., |

| Exotherm Control | Ramp Heating: Do not drop substrate into pre-heated oil baths. Ramp from ambient to target T. |

Symptom C: Regioselectivity Issues (C1 vs C3)

You are targeting C3 but getting C1 substitution, or getting a mixture.

-

The Physics: C1 is electronically favored (inductive effect of N + resonance). C3 is significantly slower.

-

The Fix:

-

To target C1: Use standard conditions; it is the kinetic and thermodynamic product.

-

To target C3: You must block C1 (e.g., with a methyl group) OR use a specific C3-halogenated starting material where C1 is H (and thus not a leaving group). Note: You cannot easily direct a nucleophile to C3 if a leaving group exists at C1.

-

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating . If Step 2 fails, do not proceed to Step 3.

Protocol 1: Standard Displacement (C1-Chloroisoquinoline)

For coupling primary/secondary amines.

-

Setup: In a dry vial, dissolve 1-chloroisoquinoline (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

-

Validation: Solution should be clear. If cloudy, check water content.

-

-

Reagent Addition: Add Amine Nucleophile (1.2 - 1.5 equiv) and DIPEA (Hunig's Base, 2.0 equiv).

-

Note: Inorganic bases (

,

-

-

Reaction: Seal and heat to 100°C for 4–12 hours.

-

Monitoring: Check HPLC/TLC at 1 hour. If <10% conversion, increase T to 120°C.

-

-

Workup (Critical):

-

Pour mixture into Ice Water (5x reaction volume).

-

Outcome: Product usually precipitates. Filter and wash with water to remove DMSO.

-

If oil forms: Extract with EtOAc, wash 3x with water (to remove DMSO), then Brine.

-

Protocol 2: The "Stubborn Substrate" (Fluorine Activation)

Use this when the Chloride fails or yield is <30%.

-

Substrate Switch: Synthesize or purchase the 1-Fluoroisoquinoline analog.

-

Why: The C-F bond creates a stronger dipole, lowering the transition state energy for the incoming nucleophile.

-

-

Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) at 140°C or Microwave at 160°C for 20 mins.

-

Base: Use Cesium Carbonate (

) . The "Cesium Effect" improves solubility and reactivity of anionic nucleophiles.

Decision Logic Tree

Use this flow to determine your next experimental move.

Caption: Step-by-step logic flow for isolating the root cause of reaction failure.

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald-Hartwig coupling instead?

A: Yes, and often you should if standard

Q: Why is my 3-chloroisoquinoline not reacting, but the 1-chloro works fine? A: This is expected. The C3 position does not allow the negative charge of the intermediate to reside on the nitrogen atom without disrupting the resonance of the adjacent benzene ring significantly. C3 substitution often requires strong acid catalysis or transition metal coupling.

Q: I see a byproduct with Mass M+16. What is it? A: This is likely the Isoquinolone (hydrolysis product) or the N-oxide . If your solvent was wet, the Chloride was displaced by Hydroxide (from water). If you ran it in air at high temps, you may have oxidized the ring nitrogen.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on reactivity of C1 vs C3 positions).

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism.[1][2][3][4][5][6][7][8]Link

-

Chemistry Steps. Nucleophilic Aromatic Substitution.Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Source for the "Element Effect" and F vs Cl reactivity).

-

ACS GCI Pharmaceutical Roundtable. SNAr Reaction in S-based Solvents (DMSO).Link

Sources

- 1. youtube.com [youtube.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]

Validation & Comparative

A Senior Application Scientist's Guide: Selecting the Optimal Method for Purity Analysis of 4-Chloroisoquinolin-7-amine

An Objective Comparison of HPLC-UV and GC-MS with Supporting Protocols

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Chloroisoquinolin-7-amine, a crucial intermediate in medicinal chemistry, establishing a robust and reliable analytical method for purity profiling is paramount. This guide provides an in-depth, experience-driven comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application. We will move beyond theoretical advantages to explore the practical causality behind methodological choices, grounded in the physicochemical nature of the analyte.

The Analytical Challenge: Understanding 4-Chloroisoquinolin-7-amine

Before comparing methodologies, we must first understand the molecule . 4-Chloroisoquinolin-7-amine (MW: 178.62 g/mol ) is a substituted isoquinoline, possessing key structural features that dictate its analytical behavior:

-

Aromatic System: The fused aromatic rings provide a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.

-

Primary Aromatic Amine (-NH2): This functional group is basic and highly polar. It introduces a high potential for hydrogen bonding, which significantly decreases the molecule's volatility.

-

Thermal Lability: Aromatic amines can be susceptible to degradation at the high temperatures typically employed in GC inlets.[1]

The core analytical challenge, therefore, is to quantify the main component and separate it from process-related impurities and potential degradants without altering the sample's integrity during the analysis itself. This requires a method that is both sensitive and stability-indicating, in line with International Council for Harmonisation (ICH) guidelines.[2][3]

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, primarily because it separates compounds in the liquid phase at or near ambient temperatures.[4][5] This characteristic makes it intrinsically suitable for non-volatile and thermally sensitive molecules like 4-Chloroisoquinolin-7-amine.

Causality of Method Design

For this analyte, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The stationary phase (e.g., C18) is non-polar, while the mobile phase is a polar mixture of water and an organic solvent. The separation is driven by the hydrophobic partitioning of the analyte between the two phases. The amine group's basicity necessitates a buffered mobile phase to ensure consistent ionization and, therefore, reproducible retention times and sharp peak shapes. A Photodiode Array (PDA) detector is selected over a simple UV detector to provide multi-wavelength data and spectral analysis, which is invaluable for peak purity assessment and preliminary identification of co-eluting impurities.

Experimental Protocol: HPLC-UV/PDA Purity Assay

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Chromatography Data System (CDS) for control and data acquisition.

-

-

Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade or higher.

-

Ammonium Acetate, analytical grade.

-

Glacial Acetic Acid, analytical grade.

-

Water, HPLC grade (e.g., Milli-Q or equivalent).

-

4-Chloroisoquinolin-7-amine reference standard and sample lots.

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Program:

Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

PDA Detection: 254 nm for quantification; scan range 200-400 nm for peak purity.

-

-

Sample Preparation:

-

Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample lot.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

System Suitability:

-

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The theoretical plates for the main peak should be ≥ 2000.

-

The tailing factor should be ≤ 2.0.

-

-

Data Analysis:

-

Calculate the purity of the sample using an area percent normalization method.